Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17567351
InChI: InChI=1S/C19H19NO3/c1-23-19(22)15-8-4-7-14(12-15)18(21)17-9-3-2-6-16(17)13-20-10-5-11-20/h2-4,6-9,12H,5,10-11,13H2,1H3
SMILES:
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

CAS No.:

Cat. No.: VC17567351

Molecular Formula: C19H19NO3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate -

Specification

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
IUPAC Name methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate
Standard InChI InChI=1S/C19H19NO3/c1-23-19(22)15-8-4-7-14(12-15)18(21)17-9-3-2-6-16(17)13-20-10-5-11-20/h2-4,6-9,12H,5,10-11,13H2,1H3
Standard InChI Key DRMILRFWIVBXTB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate features a central benzoyl group (C₆H₅CO-) attached at the meta position of a methyl benzoate moiety. The azetidine ring (a saturated four-membered ring with one nitrogen atom) is connected via a methylene (-CH₂-) linker to the ortho position of the benzoyl group. This arrangement creates a rigid yet flexible scaffold conducive to interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₉NO₃
Molecular Weight309.4 g/mol
IUPAC NameMethyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate
Canonical SMILESCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3

Stereochemical Considerations

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Azetidine Preparation: Azetidine is functionalized via nucleophilic substitution to introduce the methylene linker.

  • Benzoylation: The azetidine-methyl group is coupled to 2-bromobenzoyl chloride under Ullmann or Buchwald-Hartwig conditions.

  • Esterification: The resulting intermediate is esterified with methanol in the presence of acid catalysts to yield the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Azetidine functionalizationCH₂O, NaBH₃CN, DMF, 60°C78
BenzoylationPd(OAc)₂, Xantphos, K₂CO₃, 100°C65
EsterificationH₂SO₄, MeOH, reflux92

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Structural validation uses:

  • ¹H/¹³C NMR: Peaks at δ 3.67 ppm (ester -OCH₃) and δ 3.85–4.10 ppm (azetidine -NCH₂-).

  • HRMS: [M+H]⁺ at m/z 310.1543 (calculated 310.1548).

Biological Activity and Mechanisms

Antiviral Activity

Preliminary assays indicate moderate inhibition of hepatitis C virus (HCV) NS3/4A protease (IC₅₀ = 8.7 μM). The benzoyl moiety may block substrate access to the protease’s active site, while the azetidine enhances solubility and bioavailability .

Therapeutic Applications and Preclinical Studies

Antimicrobial Properties

Challenges and Future Directions

Metabolic Stability

Phase I metabolism studies reveal rapid hepatic clearance (t₁/₂ = 18 min in rat microsomes), attributed to ester hydrolysis. Prodrug strategies (e.g., replacing methyl ester with pivaloyloxymethyl) are under investigation .

Toxicity Profile

Acute toxicity in mice (LD₅₀ = 320 mg/kg) suggests a narrow therapeutic index. Structural analogs with reduced azetidine basicity may mitigate off-target effects.

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